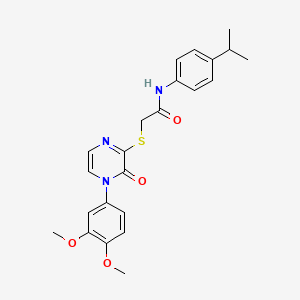
2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Networks and Hybrid Materials
A study by Batibay et al. (2020) delves into the synthesis of polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, demonstrating their utility in the creation of poly(methyl methacrylate) (PMMA) hybrid networks in atmospheric conditions. The study highlights the enhanced thermal stability and robust network formation attributed to the incorporation and dispersion of POSS structures within PMMA matrices. This research signifies the potential of similar compounds in developing advanced materials with improved performance characteristics (Batibay et al., 2020).
Antimicrobial Agents
Aly et al. (2011) explored the synthesis of new heterocyclic compounds incorporating the antipyrine moiety, derived from 4-acetamide Pyrazolone, for potential antimicrobial applications. These compounds exhibited promising biological activity against various microorganisms, underscoring the role of similar chemical frameworks in the development of novel antimicrobial agents (Aly et al., 2011).
Molecular Docking and Anticancer Drugs
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and assessed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This research emphasizes the compound's potential as an anticancer agent, showcasing the importance of molecular docking studies in identifying promising therapeutic candidates (Sharma et al., 2018).
Heterocyclic Synthesis
The work by Abdel-Khalik et al. (2004) on the synthesis of nicotinic acid and thienopyridine derivatives from enaminones demonstrates the versatility of similar compounds in heterocyclic chemistry. These synthetic pathways offer valuable insights into the construction of complex molecules with potential pharmaceutical applications (Abdel-Khalik et al., 2004).
properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15(2)16-5-7-17(8-6-16)25-21(27)14-31-22-23(28)26(12-11-24-22)18-9-10-19(29-3)20(13-18)30-4/h5-13,15H,14H2,1-4H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRVDNPGHQDDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

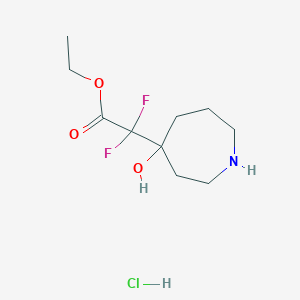
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)

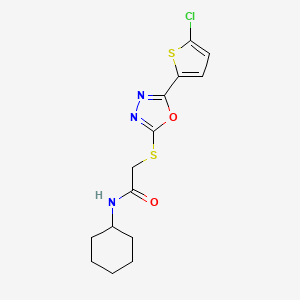


![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)
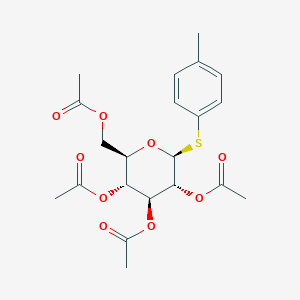
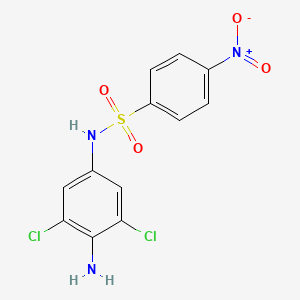
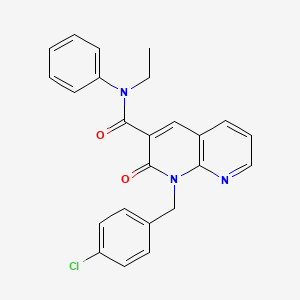

![N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2366334.png)